
Histidyl-adenosine monophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Histidyl-Adenosine Monophosphate can be synthesized through enzymatic reactions involving histidyl-tRNA synthetase. The enzyme catalyzes the ligation of histidine to adenosine monophosphate, forming the desired compound . The reaction typically occurs under controlled conditions, including specific pH and temperature settings to ensure optimal enzyme activity.
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the enzymatic synthesis approach can be scaled up for industrial applications. This involves optimizing the reaction conditions and using recombinant DNA technology to produce large quantities of histidyl-tRNA synthetase.
Chemical Reactions Analysis
Types of Reactions: Histidyl-Adenosine Monophosphate undergoes various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to release histidine and adenosine monophosphate.
Phosphorylation: It can participate in phosphorylation reactions, where the phosphate group is transferred to other molecules.
Oxidation and Reduction: The compound can undergo redox reactions, although these are less common.
Common Reagents and Conditions:
Hydrolysis: Typically involves acidic or basic conditions.
Phosphorylation: Requires the presence of kinase enzymes and ATP.
Oxidation and Reduction: Involves oxidizing or reducing agents under controlled conditions.
Major Products:
Hydrolysis: Produces histidine and adenosine monophosphate.
Phosphorylation: Results in phosphorylated derivatives of this compound.
Scientific Research Applications
Histidyl-Adenosine Monophosphate has several scientific research applications:
Chemistry: Used as a model compound to study enzymatic reactions and nucleotide interactions.
Biology: Plays a role in protein synthesis and tRNA charging, making it essential for understanding cellular processes.
Medicine: Potential therapeutic applications due to its involvement in metabolic pathways and protein synthesis.
Industry: Used in the production of recombinant proteins and enzymes.
Mechanism of Action
Histidyl-Adenosine Monophosphate exerts its effects primarily through its role in protein synthesis. It acts as a substrate for histidyl-tRNA synthetase, which catalyzes the attachment of histidine to its corresponding tRNA. This process is crucial for the accurate translation of genetic information into functional proteins .
Molecular Targets and Pathways:
Histidyl-tRNA Synthetase: The primary enzyme involved in the synthesis of this compound.
tRNA: The molecular target that receives the histidine residue during protein synthesis.
Comparison with Similar Compounds
Histidyl-Adenosine Monophosphate is unique due to its specific structure and function. Similar compounds include other aminoacyl-adenosine monophosphates, such as:
- Tryptophanyl-Adenosine Monophosphate
- Phenylalanyl-Adenosine Monophosphate
- Leucyl-Adenosine Monophosphate
These compounds share a similar mechanism of action but differ in the amino acid attached to the adenosine monophosphate moiety. This compound is distinct due to the presence of histidine, which has unique chemical properties and biological functions .
Properties
Molecular Formula |
C16H21N8O8P |
|---|---|
Molecular Weight |
484.36 g/mol |
IUPAC Name |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] (2S)-2-amino-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C16H21N8O8P/c17-8(1-7-2-19-4-20-7)16(27)32-33(28,29)30-3-9-11(25)12(26)15(31-9)24-6-23-10-13(18)21-5-22-14(10)24/h2,4-6,8-9,11-12,15,25-26H,1,3,17H2,(H,19,20)(H,28,29)(H2,18,21,22)/t8-,9+,11+,12+,15+/m0/s1 |
InChI Key |
XTFBSLZFYLGYAT-OPYVMVOTSA-N |
Isomeric SMILES |
C1=C(NC=N1)C[C@@H](C(=O)OP(=O)(O)OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Canonical SMILES |
C1=C(NC=N1)CC(C(=O)OP(=O)(O)OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2'-O-[1-Ethyl-1H-imidazol)] thymidine-5'-monophosphate](/img/structure/B10776569.png)
![3,4-Bis[(2-hydroxyphenyl)methylideneamino]benzoic acid;iron](/img/structure/B10776576.png)
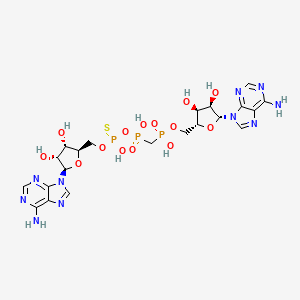
![[(2S)-1-[[(1R,2R,18R,19R,22R,25S,28R,40R)-22-(2-amino-2-oxoethyl)-2-[(2R,4R,5S,6R)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-48-[(2R,3S,4R,5R,6S)-3-[(2R,4S,5R,6S)-4-azaniumyl-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-40-carboxy-5,15-dichloro-18,32,35,37-tetrahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14,16,29(45),30,32,34(39),35,37,46,49-pentadecaen-19-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylazanium](/img/structure/B10776582.png)

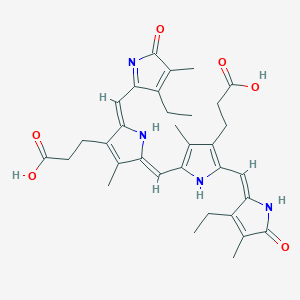
![N-[N'-Benzyloxycarbonyl-phenylalaninyl]-3-amino-5-phenyl-pentane-1-sulfonic acid phenyl ester](/img/structure/B10776593.png)
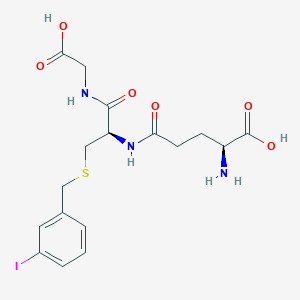
![N-(4-{2-[(6s)-2-Amino-4-Oxo-1,4,5,6,7,8-Hexahydropyrido[2,3-D]pyrimidin-6-Yl]ethyl}benzoyl)-L-Glutamic Acid](/img/structure/B10776606.png)
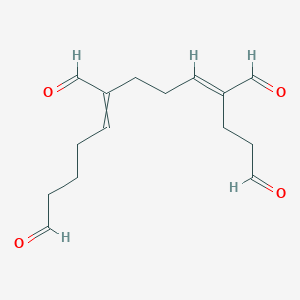
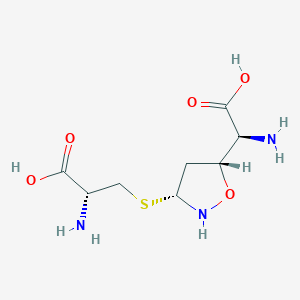

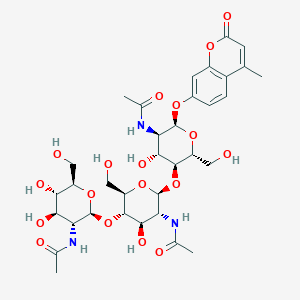
![[3-(4-{3-[3-Nitro-5-(galactopyranosyloxy)-benzoylamino]-propyl}-piperazin-1-YL)-propylamino]-2-(3-{4-[3-(3-nitro-5-[galactopyranosyloxy]-benzoylamino)-propyl]-piperazin-1-YL}-propyl-amino)-3,4-dioxo-cyclobutene](/img/structure/B10776627.png)
